molecular formula C12H11NO4 B2705456 3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 156329-80-5

3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2705456
CAS RN: 156329-80-5
M. Wt: 233.223
InChI Key: SUUIDKBFVRORLW-UHFFFAOYSA-N
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Description

“3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a complex organic compound. It contains a total of 30 bonds, including 19 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 3 four-membered rings, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic nitro group, and 1 hydroxyl group . The molecular formula is C12H11NO4, with an average mass of 233.220 Da and a monoisotopic mass of 233.068802 Da .


Synthesis Analysis

The synthesis of “3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” or similar compounds is a complex process. For example, the synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid involves a flow photochemical addition of propellane to diacetyl, followed by a haloform reaction of the formed diketone . Another method involves an iridium-catalysed borylation of the bridgehead tertiary C–H bond .


Molecular Structure Analysis

The molecular structure of “3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is quite complex. It contains a total of 28 atoms, including 11 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving “3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” or similar compounds can be quite complex. For instance, an iridium-catalysed borylation of the bridgehead tertiary C–H bond has been described, which is highly selective for the formation of bridgehead boronic esters .

Scientific Research Applications

Synthetic Methodologies and Structural Analyses

  • Conversion and Functionalization : The transformation of bicyclo[1.1.1]pentanes into various derivatives, including nitro derivatives, through oxidation and other reactions provides insight into synthetic pathways for modifying this scaffold. The determination of pKa values for these derivatives aids in understanding their acid-base properties, which is crucial for their application in different chemical contexts (Wiberg, Ross, Isbell, & Mcmurdie, 1993).

  • Acidity and Substituent Effects : The study of the acidities of bicyclo[1.1.1]pentane-1-carboxylic acids and their derivatives, especially those with various substituents, reveals the influence of electronic and structural factors on their acid strength. This understanding is critical for their utilization in reactions where acidity plays a pivotal role (Wiberg, 2002).

Applications in Medicinal Chemistry and Material Science

  • Enantioselective Functionalization : The development of methods for the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes opens up new avenues for creating chiral molecules. This is particularly significant in pharmaceutical chemistry, where the stereochemistry of a drug molecule can influence its efficacy and safety (Garlets, Sanders, Malik, Gampe, Houk, & Davies, 2020).

  • High Energy Density Materials : The exploration of polynitrobicyclo[1.1.1]pentanes as high energy density materials highlights the potential of this framework in defense applications. The study focuses on their thermal stability, energetic characteristics, and suitability for use in explosives (Ghule, Sarangapani, Jadhav, & Tewari, 2011).

  • Bioisosteres in Drug Design : The utilization of bicyclo[1.1.1]pentane scaffolds as bioisosteres for aromatic rings, tert-butyl groups, and alkynes demonstrates their importance in drug design. This approach aims to improve pharmacokinetic properties such as metabolic stability and solubility, making the compounds more effective as potential therapeutic agents (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).

properties

IUPAC Name

3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-10(15)12-5-11(6-12,7-12)8-1-3-9(4-2-8)13(16)17/h1-4H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUIDKBFVRORLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

CAS RN

156329-80-5
Record name 3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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